Scientific Field: Biochemistry and Molecular Biology
Application Summary: ACBT is a key building block for the synthesis of luciferins, substrates of natural and engineered firefly luciferases that are widely used for bioluminescence imaging (BLI).
Methods of Application: For BLI applications, luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds.
Results or Outcomes: The use of ACBT in the synthesis of luciferins has enabled more efficient and effective bioluminescent imaging, contributing to advancements in various fields of biological research.
Scientific Field: Biochemistry and Chemical Biology
Application Summary: ACBT is used as a handle for bioorthogonal ligations.
Methods of Application: This selective and bioorthogonal reactivity of ACBT has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction for site-specific labelling or immobilisation of proteins, either at an N-terminal cysteine residue or at a 1,2-aminothiol group incorporated into a non-natural amino acid.
Results or Outcomes: The use of ACBT in bioorthogonal ligations has enabled more precise and efficient protein labelling and immobilisation, contributing to advancements in protein research and bioengineering.
6-Amino-2-cyanobenzothiazole is an organic compound characterized by the presence of an amino group and a cyano group on a benzothiazole ring system. Its chemical structure can be represented as follows:
This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a precursor in the synthesis of various bioactive molecules.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 6-amino-2-cyanobenzothiazole exhibits significant biological activity, particularly in the field of bioluminescence. It serves as a precursor to D-luciferin, which is essential for bioluminescent reactions in organisms like fireflies. Furthermore, studies have shown that derivatives of this compound may possess anticancer properties and can be utilized in imaging techniques due to their luminescent properties .
Several methods have been developed for the synthesis of 6-amino-2-cyanobenzothiazole:
6-Amino-2-cyanobenzothiazole has diverse applications:
Interaction studies involving 6-amino-2-cyanobenzothiazole focus on its reactivity with biological molecules such as proteins and nucleic acids. The compound can engage in bioorthogonal reactions with thiols, enabling site-specific labeling of proteins. This property is particularly valuable for tracking biomolecular processes in living systems .
Several compounds share structural features with 6-amino-2-cyanobenzothiazole, including:
The uniqueness of 6-amino-2-cyanobenzothiazole lies in its dual functionality as both a reactive intermediate and a biological probe, making it a versatile tool in chemical biology and medicinal chemistry.
The compound has been recognized since at least the early 2000s as a versatile intermediate in organic synthesis and biochemistry. Early research focused on its synthesis and chemical characterization, with a notable advancement in 2016 introducing an economical and scalable synthetic route catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium cyanide, enabling efficient production with yields up to 90%. This method improved accessibility for research and industrial applications.
As a benzothiazole derivative, 6-amino-2-cyanobenzothiazole exemplifies the importance of heterocyclic compounds in medicinal and synthetic chemistry. The electron-donating amino group and electron-withdrawing cyano group create a push-pull electronic system that influences its chemical reactivity and facilitates diverse functionalization reactions. It serves as a key building block for synthesizing complex molecules, including luciferin derivatives and other bioactive compounds.
The compound’s structure enables rapid and selective bioorthogonal ligation reactions, particularly the cyanobenzothiazole (CBT) condensation with 1,2-aminothiols such as N-terminal cysteine residues in peptides and proteins. This reaction proceeds under mild conditions, is highly specific, and does not interfere with native biological processes, making it invaluable for site-specific protein labeling, immobilization, and tracking in live cells and organisms.
Research on 6-amino-2-cyanobenzothiazole has expanded notably in the last decade, with applications extending from organic synthesis to bioluminescent imaging and chemical biology. Its use in developing luciferin analogs has advanced bioluminescence imaging (BLI) techniques, enabling real-time visualization of cellular and molecular processes. The compound has also been pivotal in creating bioorthogonal chemical tools for protein engineering and therapeutic development, reflected in numerous high-impact publications and patents.
Property | Value |
---|---|
Molecular Formula | C8H5N3S |
Molecular Weight | 175.21 g/mol |
CAS Number | 7724-12-1 |
IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile |
SMILES | C1=CC2=C(C=C1N)SC(=N2)C#N |
InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 |
Physical State | Solid (typically crystalline) |
Reactivity | Bioorthogonal condensation with 1,2-aminothiols |
The most efficient synthetic route involves the cyanation of 6-amino-2-chlorobenzothiazole using sodium cyanide catalyzed by DABCO in a DMSO/water mixture at room temperature. This method is scalable and safe, with unreacted cyanide quenched by iron(III) chloride. The process yields pure 6-amino-2-cyanobenzothiazole with high efficiency and minimal byproducts.
6-Amino-2-cyanobenzothiazole is a versatile intermediate in the synthesis of benzothiazole derivatives. Its amino and cyano functional groups allow for diverse chemical modifications, facilitating the preparation of novel compounds with potential medicinal and material science applications.
A key application is as a precursor to D-luciferin, the substrate for firefly luciferase enzymes. This role is critical in bioluminescence imaging, which is widely used to study gene expression, cellular events, and disease progression in vivo. Derivatives of this compound have demonstrated improved stability and cell permeability, enhancing imaging sensitivity and resolution.
The compound’s ability to undergo rapid and selective condensation with 1,2-aminothiols under physiological conditions enables site-specific labeling of proteins and peptides without perturbing native biological functions. This reaction has been exploited to label recombinant proteins, mammalian cell surface proteins, and phage-displayed peptides, facilitating advanced studies in protein interactions and drug discovery.
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Amino-2-cyanobenzothiazole | Amino at 6-position, cyano at 2-position | Bioorthogonal reactivity, luciferin precursor |
2-Cyanobenzothiazole | Cyano at 2-position only | Used in click chemistry for protein labeling |
6-Nitrobenzothiazole | Nitro group at 6-position | Synthetic precursor for various derivatives |
D-Luciferin | Benzothiazole with hydroxyl and thiazoline rings | Bioluminescent substrate |
Figure 1. 2D Chemical Structure of 6-Amino-2-cyanobenzothiazole
NH2 |C6H4—S—C≡N
(Aromatic benzothiazole ring with amino group at position 6 and cyano group at position 2)
[Interactive 3D models are available in chemical databases such as PubChem and ChemSpider for detailed spatial analysis].
The DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole (6) proceeds via nucleophilic aromatic substitution (SNAr), where DABCO facilitates the displacement of the chloride leaving group by cyanide. The nitro group at the 6-position activates the benzothiazole ring through electron-withdrawing effects, lowering the energy barrier for the substitution reaction [1] [3]. DABCO acts as a Lewis base, coordinating with the sodium cyanide (NaCN) to generate a reactive cyanide ion. This interaction enhances the nucleophilicity of CN⁻, enabling efficient attack at the electrophilic C2 position of the benzothiazole scaffold.
Key mechanistic evidence comes from control experiments: no conversion occurs in the absence of DABCO, confirming its catalytic role [1]. Additionally, the reaction’s selectivity for electron-deficient substrates (e.g., nitro-substituted derivatives) over electron-rich analogs (e.g., 6-amino-2-chlorobenzothiazole) underscores the importance of ring activation in the SNAr pathway [3]. The intermediate 2-cyano-6-nitrobenzothiazole (13) is subsequently reduced to ACBT (8) via hydrogenation or other reduction methods, though recent protocols often isolate 13 as a stable precursor [1].
Scalability hinges on solvent selection, catalyst loading, and reaction temperature. A solvent system of DMSO/water (1:1) achieves 100% conversion of 6 to 13 at room temperature, with DMSO stabilizing the transition state and water aiding in cyanide solubility [1] [3]. Ethanol, by contrast, promotes competing ethanolysis reactions, yielding undesired byproducts like 14 and 15 (Table 1) [3].
Table 1: Solvent Effects on DABCO-Catalyzed Cyanation [3]
Solvent System | Conversion of 6 | Product Ratio (13:14:15) | Yield of 13 |
---|---|---|---|
DMSO/H₂O (1:1) | 100% | 100:0:0 | 90% |
EtOH | 100% | 17:32:51 | Not Determined |
MeCN/H₂O (10:1) | 100% | 100:0:0 | 75% |
Catalyst loading is optimized at 15 mol% DABCO, balancing cost and efficiency. Higher loadings do not improve yields, while lower amounts prolong reaction times [1]. The use of NaCN (1.05 equivalents) ensures minimal cyanide waste, with residual cyanide safely quenched using iron(III) chloride [1].
The DABCO-catalyzed method is cost-effective due to low catalyst loadings and recyclable solvents. DMSO, though polar aprotic, can be recovered via distillation, reducing material costs [3]. At scale (10 g substrate), the process achieves 90% isolated yield with minimal purification steps, avoiding costly chromatography [1]. By comparison, traditional palladium- or copper-catalyzed cyanations require precious metals and stringent anhydrous conditions, increasing operational expenses [1].
Cyanogen gas ((CN)₂) offers an alternative cyanide source for synthesizing 2-cyanothiazoles. A recent approach involves reacting 1,4-dithiane-2,5-diol with (CN)₂ to form 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (2), which dehydrates to 2-cyanothiazole (3) using trimethylsilyl chloride [5]. While this method avoids metal catalysts, it requires specialized equipment for gas handling and poses significant safety risks due to (CN)₂’s toxicity [5].
Non-cyanide methods remain underdeveloped for ACBT synthesis. The mixed anhydride method, which blocks the amino group with a protected C-terminal amino acid, suffers from low yields (<50%) and multi-step sequences . Electrochemical cyanations have been explored for related benzothiazoles but lack demonstrated efficacy for ACBT .
Table 2: Synthetic Efficiencies of ACBT Production Methods
Method | Yield | Cost | Safety | Scalability |
---|---|---|---|---|
DABCO-Catalyzed | 90% | Low | Moderate | High |
Cyanogen Gas | 55% | High | Low | Moderate |
Mixed Anhydride | <50% | Moderate | High | Low |
The DABCO route outperforms alternatives in yield and scalability, though it requires careful cyanide management. Cyanogen gas methods, while innovative, are less practical for academic labs due to safety constraints [5].
Solvent polarity critically influences reaction kinetics and byproduct formation. Polar aprotic solvents like DMSO stabilize the cyanide ion and transition state, whereas protic solvents (e.g., ethanol) favor nucleophilic substitution at the solvent itself, leading to ethanolysis byproducts [3]. Scale-up trials confirm that DMSO/water mixtures maintain efficiency at 10 g substrate scales, whereas MeCN/water systems show reduced yields (75%) due to slower reaction rates [1] [3].
Though not explicitly reported in the literature, the DABCO-catalyzed reaction’s exothermicity can be inferred from its room-temperature operation. The absence of heating requirements simplifies scale-up by minimizing energy input and thermal runaway risks [1]. By contrast, cyanogen gas reactions require controlled temperature profiles to manage gas release and intermediate stability [5].
The bioorthogonal condensation reaction between 6-amino-2-cyanobenzothiazole and cysteine residues represents a paradigm shift in bioconjugation chemistry, offering superior biocompatibility and remarkable reaction kinetics under physiological conditions [1] [2]. This reaction, derived from the D-luciferin regeneration pathway in firefly bioluminescence, proceeds through a metal-free mechanism that exhibits exceptional selectivity for N-terminal cysteine residues [3] [4].
The fundamental mechanism involves nucleophilic attack by the sulfur atom of cysteine on the electrophilic carbon of the cyano group in 6-amino-2-cyanobenzothiazole [1]. This initial step generates a negatively charged nitrogen atom on the cyano group, which subsequently captures a proton from the thiol group, forming the first critical intermediate. The reaction proceeds through a cascade of bond formation and cleavage events that ultimately yield the stable aminoluciferin product [3] [1].
Experimental validation using 15N-labeled cysteine has definitively established that the nitrogen atom in the second thiazole ring of the final product originates from the cysteine substrate rather than from the cyano group of the benzothiazole derivative [1]. This finding has resolved longstanding mechanistic ambiguities and provided crucial insights into the reaction pathway.
The sequence-specific nature of this reaction has been demonstrated through systematic mutagenesis studies, revealing that polar residues surrounding the cysteine, particularly glutamine at position 4, play critical roles in stabilizing the thioimidate intermediate [5]. These interactions enhance the reaction efficiency and contribute to the remarkable selectivity observed in biological systems.
The formation of thioimidate intermediates represents a crucial mechanistic bottleneck in the 6-amino-2-cyanobenzothiazole-cysteine condensation reaction [1] [6]. Advanced mass spectrometry techniques, particularly induced nanoelectrospray ionization-mass spectrometry (InESI-MS), have enabled direct observation and structural characterization of these transient species for the first time [1].
The thioimidate intermediate, designated as Intermediate 1, forms through nucleophilic attack by the sulfur atom of cysteine on the cyano carbon, followed by rapid protonation of the nascent imine nitrogen [1]. This species exhibits remarkable stability under physiological conditions, with a lifetime approximately 80-fold longer than the competing tetrahedral bisadduct formed in reactions with simple thiols [6].
Single-molecule investigations have revealed that the thioimidate intermediate undergoes further transformation through intramolecular attack by the amino group of cysteine, generating a thiazolidin structure designated as Intermediate 2 [1]. This cyclization step involves simultaneous hydrogen transfer from the amino group to the enamine nitrogen, creating the framework for the final thiazoline product.
The dynamics of thioimidate formation exhibit strong pH dependence, with optimal rates observed at physiological pH values. Computational studies using density functional theory have identified the carbon-nitrogen bond cleavage step as the rate-determining process, with activation barriers that are significantly lowered by proton-donating species such as phosphoric acid [7].
Quantitative kinetic analysis of the 6-amino-2-cyanobenzothiazole-cysteine reaction has revealed second-order rate constants that are remarkably high for bioorthogonal transformations [1] [2]. Real-time monitoring using InESI-MS has provided precise measurements of reaction rates across various pH conditions, establishing a comprehensive kinetic profile for this important reaction.
At physiological pH 7.4, the second-order rate constant for the reaction between 6-amino-2-cyanobenzothiazole and L-cysteine has been determined to be 59.7 M⁻¹s⁻¹, representing a substantial improvement over the previously reported value of 26.8 M⁻¹s⁻¹ for the parent 2-cyanobenzothiazole [1]. This enhancement reflects the electron-donating properties of the amino substituent at the 6-position, which increases the electrophilicity of the cyano group.
The pH dependence of the reaction rate follows a predictable pattern, with rate constants decreasing significantly under acidic conditions. At pH 6.0, the rate constant drops to 9.0 M⁻¹s⁻¹, while at pH 5.0, it further decreases to 2.7 M⁻¹s⁻¹ [1]. This pH sensitivity reflects the importance of the cysteine thiolate anion in the nucleophilic attack mechanism.
Comparative studies with alternative nitrile-containing heterocycles have demonstrated the superior reactivity of the benzothiazole system. Simple nitriles such as 2-cyanopyridine, 4-cyanopyridine, and 2-cyanothiophene show no detectable reactivity toward cysteine under identical conditions [5]. This selectivity underscores the unique electronic properties of the benzothiazole ring system in facilitating bioorthogonal condensation reactions.
Single-molecule investigations have revolutionized our understanding of the mechanistic complexity underlying 6-amino-2-cyanobenzothiazole chemistry, revealing multiple transient intermediates that were previously undetectable in ensemble measurements [6]. These studies have employed sophisticated protein nanoreactor systems to isolate and characterize individual reaction events with unprecedented temporal and spatial resolution.
The most significant breakthrough has been the direct observation of the thioimidate monoadduct, a species that exhibits extraordinary stability compared to alternative reaction pathways [6]. This intermediate persists for extended periods, allowing detailed spectroscopic characterization and mechanistic analysis. The stabilization arises from favorable noncovalent interactions with surrounding polar residues, particularly hydrogen bonding networks that prevent rapid decomposition.
Reversible condensation reactions between 6-amino-2-cyanobenzothiazole and simple thiols have revealed the formation of tetrahedral bisadducts, which represent kinetically accessible but thermodynamically unfavorable products [6]. These species undergo rapid equilibration with the starting materials, contrasting sharply with the irreversible nature of the thioimidate pathway observed with amino-thiols.
The cyclic precursor to the thiazoline product has been identified as a discrete intermediate that forms through intramolecular cyclization of the thioimidate species [6]. This transformation involves concerted bond formation and proton transfer steps that proceed with remarkable efficiency under physiological conditions. The mechanistic pathway provides a clear rationale for the high selectivity observed in biological applications.
Protein nanoreactor systems have emerged as powerful tools for investigating the mechanistic details of 6-amino-2-cyanobenzothiazole chemistry at the single-molecule level [6] [8]. These approaches leverage the confined environment of engineered protein cavities to control reaction conditions and enhance detection sensitivity.
The most sophisticated implementation involves the use of modified aerolysin nanopores containing strategically placed cysteine residues [8]. The K238C mutant creates a confined reaction environment that accelerates thiol substitution reactions by factors ranging from 1.3 to 1400 times compared to bulk solution conditions. This extraordinary enhancement reflects the unique properties of the nanoscale confinement, which restricts molecular diffusion and increases the probability of productive collisions.
Electrochemical detection methods enable real-time monitoring of reaction progress through characteristic current signatures associated with each intermediate [8]. The confined geometry of the nanopore creates distinct binding environments that produce readily distinguishable electrical signals, allowing precise kinetic measurements at the single-molecule level.
Magnetic nanoparticle-based nanoreactor systems have been developed for synthetic applications, combining the benefits of heterogeneous catalysis with the unique reactivity patterns observed in confined environments [9]. These systems achieve high yields (87-98%) in remarkably short reaction times (15-90 minutes) while maintaining excellent selectivity for the desired products.
The temporal resolution of individual reaction steps in 6-amino-2-cyanobenzothiazole chemistry has been achieved through advanced single-molecule techniques that can monitor bond formation and cleavage events on microsecond timescales [6] [8]. These measurements have revealed the existence of multiple kinetically distinct pathways that were previously averaged out in ensemble studies.
The initial thioimidate formation occurs within milliseconds of substrate encounter, followed by a slower intramolecular cyclization step that proceeds over several seconds [6]. This temporal separation allows for the accumulation of significant concentrations of the thioimidate intermediate, explaining its ready detection in mass spectrometric analyses.
Electrochemical visualization techniques have demonstrated that the confinement effect within nanopore reactors leads to substantial changes in the relative timescales of competing reaction pathways [8]. The enhanced collision frequency in confined spaces preferentially accelerates the productive reaction channels while suppressing side reactions that would otherwise compete for the reactive intermediates.
Real-time monitoring of reaction progress has revealed that the overall transformation proceeds through a series of discrete steps, each characterized by distinct kinetic parameters [8]. The waiting time between substrate addition and product formation follows pseudo-first-order kinetics, with apparent rate constants that depend strongly on the concentration and structural features of the reactants.
The electronic properties of substituents on the 6-amino-2-cyanobenzothiazole framework exert profound influence on the reactivity patterns observed in bioorthogonal condensation reactions [10] [11]. Systematic analysis of Hammett correlations has revealed that electron-withdrawing groups enhance electrophilicity at the cyano carbon, while electron-donating substituents modulate the nucleophilicity of the benzothiazole nitrogen.
The amino group at the 6-position serves as a powerful electron-donating substituent (σ = -0.66) that paradoxically enhances the reactivity toward cysteine nucleophiles [10]. This apparent contradiction arises from the dual role of the amino group in both increasing electron density on the benzothiazole ring and facilitating favorable hydrogen bonding interactions with the approaching nucleophile.
Push-pull electronic effects create a polarized system that exhibits enhanced charge separation in the excited state, leading to increased reactivity toward nucleophilic attack [11]. The planar rigid structure of the benzothiazole ring system provides an ideal framework for these electronic interactions, maximizing the efficiency of charge transfer processes.
Computational analysis using density functional theory has revealed that the highest occupied molecular orbital (HOMO) energies follow the trend: 6-amino-2-cyanobenzothiazole (-5.52 eV) > 2-cyanobenzothiazole (-5.58 eV) > 6-nitro-2-cyanobenzothiazole (-6.18 eV) [12]. This ordering directly correlates with the observed reactivity patterns, confirming the importance of orbital energy matching in determining reaction rates.
The influence of substituents on the benzothiazole ring system exhibits strong positional dependence, with modifications at the 5- and 6-positions producing the most pronounced effects on biological activity and chemical reactivity [13] [10]. Systematic structure-activity relationship studies have established clear patterns for predicting the impact of structural modifications.
Substitution at the 6-position with electron-donating groups such as amino or hydroxy functionalities enhances bioorthogonal reactivity while maintaining excellent selectivity for cysteine residues [10]. The methoxy substituent at the 5-position reduces binding potency to enzyme active sites, suggesting that steric effects may become important in confined binding environments.
The transmission of substituent effects through the benzothiazole ring system follows predictable patterns based on resonance and inductive contributions [14]. Electron-withdrawing groups at the 5-position activate the ring toward electrophilic attack, while electron-donating groups at the 6-position increase nucleophilicity at the ring nitrogen.
Quaternization of the benzothiazole nitrogen through N-alkylation dramatically alters the electronic properties of the ring system, creating a permanent positive charge that enhances electrophilicity at all positions [13]. This modification has been exploited in the development of antimicrobial agents and fluorescent probes with enhanced cellular uptake properties.
Systematic comparison of 6-amino-2-cyanobenzothiazole with structurally related heterocyclic systems has revealed the unique properties that make the benzothiazole framework optimal for bioorthogonal chemistry applications [5] [15]. This analysis encompasses both electronic and steric factors that contribute to reaction selectivity and efficiency.
The electrophilicity of the cyano group varies dramatically across different heterocyclic scaffolds, with benzothiazole derivatives showing superior reactivity compared to pyridine, quinoline, pyrrole, and thiophene analogs [5]. Simple nitrile-containing heterocycles such as 2-cyanopyridine and 4-cyanopyridine show no detectable reactivity toward cysteine under physiological conditions, highlighting the importance of the benzothiazole electronic system.
Bioisosteric replacement of the sulfur atom with other heteroatoms produces dramatic changes in reactivity profiles [10]. Benzimidazole analogs (nitrogen replacement) show reduced activity, while benzoxazole derivatives (oxygen replacement) exhibit intermediate properties. These differences reflect the unique electronic properties of sulfur in stabilizing positive charge development during the reaction mechanism.
The molecular volume and shape complementarity of different bioisosteres influence their ability to access confined reaction environments [8]. Larger heterocyclic systems may experience reduced orientational freedom in enzyme active sites, leading to lower effective collision rates despite potentially favorable electronic properties.
Corrosive;Irritant